![molecular formula C18H20N2O2S B6536107 N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide CAS No. 1040644-07-2](/img/structure/B6536107.png)
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide
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Overview
Description
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide is a complex organic compound that features an indole ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the thiophene ring through a series of coupling reactions. The final step involves the acylation of the indole nitrogen with 2,2-dimethylpropanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiophene ring or the indole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Pharmaceutical Research
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide has shown promise in pharmaceutical research, particularly in the development of new therapeutic agents. Its structural similarity to known bioactive compounds suggests potential pharmacological activities.
Case Studies
- A study demonstrated that derivatives of 2,3-dihydroindoles exhibit neuroprotective and antioxidant properties, indicating that similar compounds could be beneficial in treating neurodegenerative diseases .
- Research on related indole derivatives has shown anti-inflammatory and analgesic effects, suggesting that this compound may also possess similar therapeutic benefits .
The compound's biological activity is primarily linked to its interaction with various biological targets. Preliminary studies indicate that it may affect pathways involved in cell signaling and apoptosis.
Potential Mechanisms
- The thiophene moiety may enhance the compound's ability to interact with proteins involved in disease pathways.
- Indole derivatives are known for their ability to modulate serotonin receptors, which could have implications for mood disorders and anxiety .
Material Science
In addition to its pharmaceutical applications, this compound may find applications in material science due to its unique electronic properties.
Potential Uses
- The compound could be explored for use in organic electronics or as a component in organic photovoltaic devices.
- Its ability to form stable complexes with metals may open avenues for catalytic applications or as a sensor material.
Synthesis Overview Table
Step | Reactants | Conditions | Product |
---|---|---|---|
1 | Isatin + Alkylating agent | Heat + Base | Indole derivative |
2 | Thiophene precursor | Acidic/Basic conditions | Thiophene derivative |
3 | Indole + Thiophene | Heat + Solvent | This compound |
Mechanism of Action
The mechanism of action of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]benzamide
- N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide
Uniqueness
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide is unique due to the presence of both indole and thiophene rings, which confer distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological or material properties.
Biological Activity
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article focuses on its synthesis, biological evaluation, and the mechanisms underlying its activity, particularly in the context of cancer therapy and neuroprotection.
The compound has the following chemical characteristics:
- Molecular Formula : C18H22N2O3S2
- Molecular Weight : 378.5 g/mol
- CAS Number : 1040660-13-6
These properties are essential for understanding its reactivity and interaction with biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives of 2,3-dihydroindoles have shown promising results as antiproliferative agents in various cancer cell lines. A notable study demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, with IC50 values in the nanomolar range .
The proposed mechanisms include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Targeting Specific Receptors : Some derivatives act as modulators of key receptors involved in tumor growth and survival pathways .
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases .
Neuroprotective Effects
Compounds derived from 2,3-dihydroindoles have also been investigated for their neuroprotective properties. These compounds may exert antioxidant effects, which are crucial in preventing neuronal damage associated with various neurodegenerative diseases . The ability to scavenge free radicals and modulate inflammatory responses is particularly relevant.
Case Studies
- Breast Cancer Study : A study evaluated the antiproliferative effects of related compounds on MCF-7 breast cancer cells. The results indicated that these compounds could induce G2/M phase cell cycle arrest and apoptosis, confirming their potential as therapeutic agents .
- Neuroprotection Assessment : Another investigation into neuroprotective properties revealed that certain derivatives could enhance cell viability under oxidative stress conditions, suggesting a protective role against neurotoxicity .
Data Table
Compound Name | Activity Type | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | Antiproliferative | 52 | Tubulin polymerization inhibition |
Compound B | Neuroprotective | N/A | Antioxidant activity |
This compound | Potential Anticancer Agent | TBD | TBD |
Properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-18(2,3)17(22)20-9-8-12-6-7-13(11-14(12)20)19-16(21)15-5-4-10-23-15/h4-7,10-11H,8-9H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPHCFDMLIWYAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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